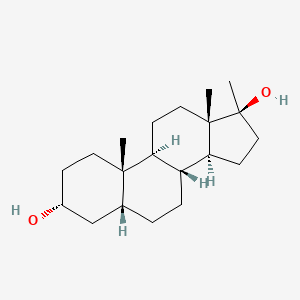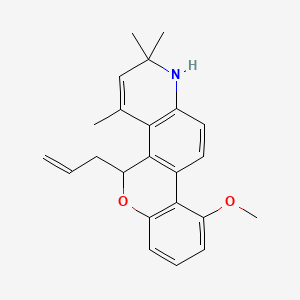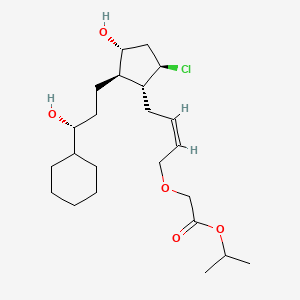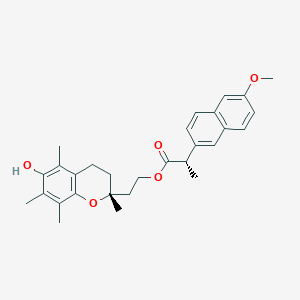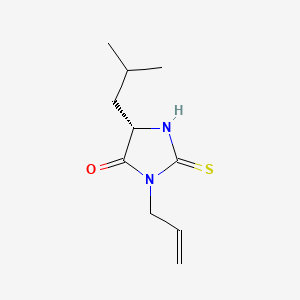
Albutoin, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Albutoin, (S)- is a new thiohydantoin derivative for grand mal epilepsies.
Aplicaciones Científicas De Investigación
Evaluation of Albutoin as an Antiepileptic Drug
A study conducted in 1974 assessed the efficacy and bioavailability of Albutoin as an investigational antiepileptic drug. The research involved institutionalized patients whose seizures were not adequately controlled by existing antiepileptic drugs. The study found that Albutoin was less effective than diphenylhydantoin, primidone, or phenobarbital in controlling seizure frequency. Additionally, the research highlighted that Albutoin was poorly absorbed at dosages up to 1,200 mg per day and raised concerns about side effects like nausea, anorexia, and weight loss (Cereghino et al., 1974).
Clinical Evaluation of Albutoin
Another study conducted in 1969 focused on the clinical evaluation of Albutoin. This research involved 23 patients at the Seizure Clinic, University of Washington Hospital, and examined the effects of Albutoin on patients with epilepsy. The study reported that while some patients showed improvement on Albutoin, others experienced an increase in seizure frequency or toxic side effects (Green et al., 1969).
Albutoin for Grand Mal Epilepsies
A 1967 study on Albutoin's efficacy for grand mal epilepsies revealed its anticonvulsant properties in laboratory animals. The research compared it with diphenylhydantoin (Dilantin), noting that unlike Dilantin, which is effective only against the tonic component of the maximal seizure induced by electroshock, Albutoin prevents both clonic and tonic experimental seizure patterns. The study also observed Albutoin’s effects on patients with various forms of epilepsy (Millichap & Ortiz, 1967).
Propiedades
Número CAS |
52152-25-7 |
|---|---|
Nombre del producto |
Albutoin, (S)- |
Fórmula molecular |
C10H16N2OS |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
(5S)-5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)/t8-/m0/s1 |
Clave InChI |
RATGSRSDPNECNO-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N(C(=S)N1)CC=C |
SMILES |
CC(C)CC1C(=O)N(C(=S)N1)CC=C |
SMILES canónico |
CC(C)CC1C(=O)N(C(=S)N1)CC=C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Albutoin, (S)-; L-Leucine-3-allyl-2-thiohydantoin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



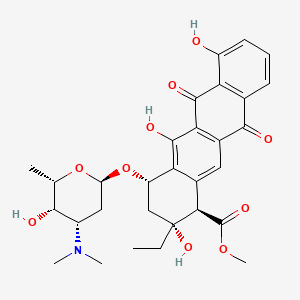
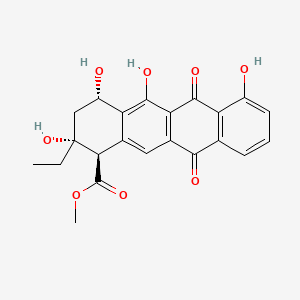
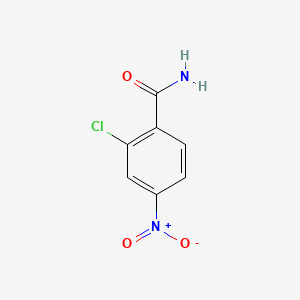
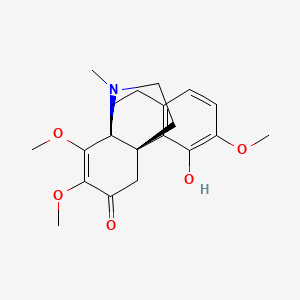
![5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide](/img/structure/B1666745.png)
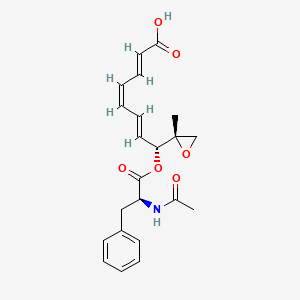
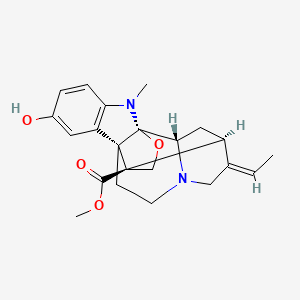
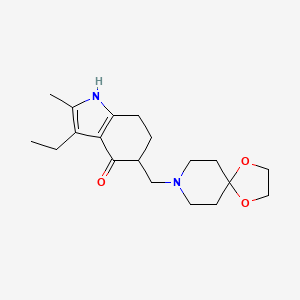
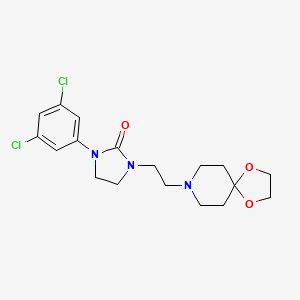
![(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine](/img/structure/B1666754.png)
